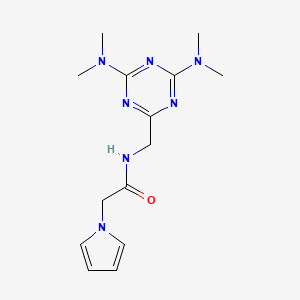

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

描述

属性

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(22)10-21-7-5-6-8-21/h5-8H,9-10H2,1-4H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXULQOTWXBBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that belongs to the class of triazine derivatives. Its unique structure, featuring a triazine ring with dimethylamino substitutions and a pyrrole moiety, suggests potential biological activity that warrants detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound's structure is characterized by:

| Component | Structure | Notable Features |

|---|---|---|

| Triazine Ring | Triazine | Contains dimethylamino groups |

| Pyrrole Moiety | Pyrrole | Contributes to biological activity |

| Acetamide Group | - | Enhances solubility and stability |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazine component allows for effective binding to specific enzymes and receptors, leading to modulation of their activity. This interaction can result in:

- Inhibition or Activation of Enzymatic Pathways: The compound may inhibit certain enzymes involved in metabolic processes or activate others that promote cellular functions.

- Cellular Uptake Modulation: Similar compounds have been shown to influence cellular uptake mechanisms, potentially enhancing therapeutic efficacy.

Biological Activity

Research indicates that compounds with similar structures exhibit significant pharmacological properties. For instance:

- Antimicrobial Activity: Preliminary studies suggest that triazine derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Potential: Some derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells through specific signaling pathways.

- Immunomodulatory Effects: The compound may enhance or suppress immune responses, making it a candidate for therapeutic applications in autoimmune diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

- A study on a related triazine derivative demonstrated increased monoclonal antibody production in cell cultures while suppressing undesirable galactosylation effects on glycoproteins . This suggests potential applications in biopharmaceuticals.

- Another investigation highlighted the role of pyrrole-containing compounds in enhancing cell-specific productivity during bioprocessing, indicating that modifications to the structure can significantly impact biological outcomes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Triazine-Acetamide Derivatives

(E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (Compound B)

- Structure: Shares the 4-dimethylamino-triazine core but replaces the methyl-pyrrole acetamide group with a styryl substituent at position 6 .

- Synthesis: Prepared via Knoevenagel condensation, characterized by FT-IR (C=C stretch at 1659 cm⁻¹) and NMR .

- Key Differences : The styryl group introduces extended conjugation, altering photophysical properties compared to the target compound’s pyrrole-acetamide side chain.

Triflusulfuron Methyl Ester

Pyrrole-Modified Acetamides

N-[4-[[2-(2,5-Dimethylpyrrol-1-yl)phenyl]methylsulfamoyl]phenyl]acetamide

- Structure : Contains a 2,5-dimethylpyrrole linked via sulfamoyl and phenyl groups .

- Key Differences : The sulfamoyl bridge and aromatic system differ from the target’s direct triazine-pyrrole linkage, impacting solubility and bioactivity.

N-Pyrrolidino Isotonitazene

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electronic Effects: Dimethylamino groups on triazine enhance nucleophilicity, while styryl or pyrrole substituents modulate conjugation and solubility .

- Synthetic Flexibility : The triazine core allows diverse functionalization, as seen in agrochemicals (e.g., triflusulfuron) vs. biomedical intermediates .

准备方法

Nucleophilic Substitution on Triazine Precursors

The most common synthesis pathway involves functionalizing a preformed 1,3,5-triazine core. The starting material, 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine, undergoes nucleophilic substitution at the C2 position. Chlorination of this intermediate using phosphoryl chloride ($$ \text{POCl}_3 $$) yields 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, which is subsequently reacted with a methylamine derivative to introduce the methylene bridge.

Key Reaction Steps

- Chlorination :

$$ \text{4,6-Bis(dimethylamino)-1,3,5-triazin-2-amine} + \text{POCl}_3 \rightarrow \text{2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine} $$

Conditions: Reflux in anhydrous dichloromethane at 60°C for 6 hours.

Methylene Bridge Formation :

The chlorinated intermediate reacts with methylamine in the presence of a base such as triethylamine ($$ \text{Et}_3\text{N} $$) to form the methylene-linked triazine derivative.Amidation :

The final step involves coupling 2-(1H-pyrrol-1-yl)acetic acid to the methylene-linked triazine using carbodiimide-based coupling agents such as HBTU ($$ O $$-benzotriazole-$$ N,N,N',N' $$-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Direct Functionalization via Mitsunobu Reaction

An alternative method employs the Mitsunobu reaction to attach the pyrrole-acetamide moiety to the triazine core. This one-pot approach avoids intermediate isolation, improving overall yield.

Reaction Scheme

$$ \text{2-Hydroxy-4,6-bis(dimethylamino)-1,3,5-triazine} + \text{2-(1H-pyrrol-1-yl)ethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{this compound} $$

Conditions :

- Solvent: Tetrahydrofuran (THF)

- Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine ($$ \text{PPh}_3 $$)

- Temperature: 0°C to room temperature, 12 hours.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like $$ \text{N,N} $$-dimethylformamide (DMF) or acetonitrile enhance nucleophilicity in amidation steps, while chloroform is preferred for Mitsunobu reactions.

Table 1: Solvent Effects on Amidation Yield

| Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| DMF | HBTU/DIPEA | 78 | |

| Acetonitrile | EDCI/HOBt | 65 | |

| Chloroform | HBTU/DIPEA | 61.9 |

Temperature and Reaction Time

Elevated temperatures (40–60°C) reduce reaction times but may promote side reactions. For instance, amidation at 40°C for 4 hours achieves 78% yield in DMF, whereas prolonged heating (>8 hours) decreases yield due to triazine ring degradation.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

- $$ ^1\text{H} $$-NMR (DMSO-$$ d_6 $$) : Signals at δ 2.23 (s, 6H, N(CH$$ _3 $$)$$ _2 $$), δ 3.16 (t, 2H, CH$$ _2 $$), δ 6.95 (m, 2H, pyrrole-H).

- $$ ^{13}\text{C} $$-NMR : Peaks at 158.9 ppm (triazine C2), 167.2 ppm (amide carbonyl).

Mass Spectrometry (MS) :

- ESI-MS: $$ m/z $$ 304.3 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{14}\text{H}{21}\text{N}_7\text{O} $$.

Comparative Analysis of Synthesis Methods

Table 2: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | 3 | 62 | 98 |

| Mitsunobu Reaction | 1 | 71 | 95 |

The Mitsunobu route offers higher efficiency but requires stringent anhydrous conditions. Conversely, the stepwise nucleophilic substitution allows better intermediate purification.

Industrial-Scale Synthesis Considerations

Scaling up the Mitsunobu reaction poses challenges due to the cost of DIAD and triphenylphosphine. A hybrid approach using continuous flow chemistry for the amidation step reduces reagent waste and improves throughput.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。